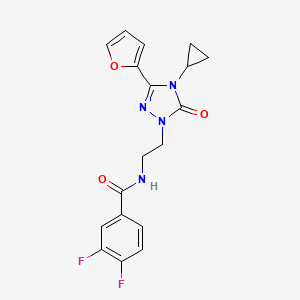![molecular formula C16H18N4O2 B2893659 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097895-86-6](/img/structure/B2893659.png)
2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinyl group, and an azetidinyl group. Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structures of similar compounds have been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazin-3(2H)-one derivatives have been involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS .科学的研究の応用
Chemical Structure and Biological Activity
The compound 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one belongs to a class of organic compounds known for their diverse biological activities. While specific research directly on this compound is scarce, insights can be drawn from studies on related structures, such as pyridazinone compounds and methoxyphenols, which share common functional groups and may exhibit similar biological properties.
Pyridazinone derivatives, for example, have been recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The specific compound ABT-963, a vicinally disubstituted pyridazinone, demonstrates high selectivity and efficacy in reducing inflammation and pain associated with arthritis in animal models (Asif, 2016). This suggests potential therapeutic applications of related compounds in managing inflammation and pain.
Antioxidant Properties and Environmental Reactivity
Methoxyphenols, on the other hand, are noted for their atmospheric reactivity and potential as tracers for biomass burning, particularly wood burning. The atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, underscores their environmental significance and the potential for secondary organic aerosol (SOA) formation. This environmental aspect is crucial for understanding the fate and impact of such compounds when released into the atmosphere (Liu, Chen, & Chen, 2022).
Pharmacological Potential and Nutritional Effects
Extending the discussion to broader chemical classes, research on coumarins—a group known for fused benzene and pyrone rings—reveals a plethora of bioactivities ranging from antitumor and anti-inflammatory to antibacterial effects. Structural modifications of coumarins have been employed to customize their biological activities, suggesting a similar approach could be beneficial for optimizing the pharmacological properties of this compound (Zhu & Jiang, 2018).
作用機序
Target of Action
It’s known that pyridazin-3(2h)-ones, a core structure in this compound, have been associated with diverse pharmacological activities .
Mode of Action
Pyridazin-3(2h)-ones have been reported to exhibit a range of pharmacological activities, including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . This suggests that the compound may interact with its targets to modulate these activities.
Biochemical Pathways
Given the diverse pharmacological activities associated with pyridazin-3(2h)-ones , it can be inferred that multiple biochemical pathways might be influenced.
Result of Action
The diverse pharmacological activities associated with pyridazin-3(2h)-ones suggest that the compound could have wide-ranging effects at the molecular and cellular levels .
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-2-4-12(8-14)9-16(21)20-10-13(11-20)18-15-6-3-7-17-19-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZKOHYCWWHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893581.png)

![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)

